molecular formula C7H5ClN4O B2556443 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone CAS No. 633328-97-9

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone

Cat. No.: B2556443
CAS No.: 633328-97-9
M. Wt: 196.59
InChI Key: UOLFCRWSCMPVIA-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is a chemical compound with the molecular formula C7H5ClN4O. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities. The structure of this compound includes a pyrazolo[4,3-D]pyrimidine core with a chlorine atom at the 5-position and an ethanone group at the 1-position.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

Preparation Methods

The synthesis of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone undergoes various chemical reactions, including:

Properties

IUPAC Name

1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLFCRWSCMPVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(N=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide (9 g, 46.06 mmol, 1.00 equiv, 95%), potassium acetate (3.3 g, 32.95 mmol, 0.72 equiv, 98%), acetic anhydride (17.27 g, 165.78 mmol, 3.60 equiv) and isoamyl nitrite (13.6 g, 116.24 mmol, 2.52 equiv, 98%) in chloroform (180 mL) was reflux overnight. The resulting mixture was washed with water, dried over anhydrous sodium sulfate and concentrated under vacuum to give 7 g (73%) of 1-[5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl]ethan-1-one as a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
17.27 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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